4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a methylsulfanyl group and a 2-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylsulfanyl anion as the nucleophile.
Attachment of the 2-Methylpiperazine Moiety: The 2-methylpiperazine group can be introduced through a nucleophilic substitution reaction with 2-methylpiperazine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed to reduce the pyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidines and piperazines.
Substitution Products: Various substituted pyrimidines and piperazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses[_{{{CITATION{{{_2{2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b]1,5 ... - Europe PMC.
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Screened for its neuro-pharmacological potential in rodent models of depression.
Uniqueness: 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is unique due to its specific combination of the pyrimidine ring, methylsulfanyl group, and 2-methylpiperazine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S.ClH/c1-8-7-11-5-6-14(8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMYXPXVOFXDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC=C2)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.